(R)-甲基 2-(吡咯烷-2-基)乙酸酯

描述

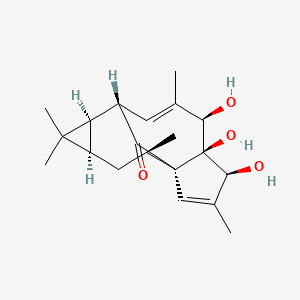

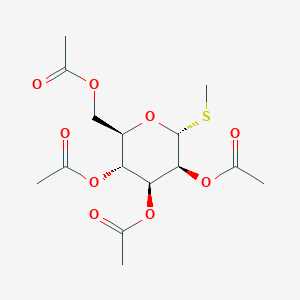

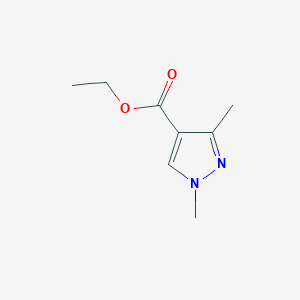

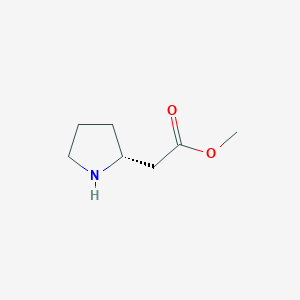

“®-Methyl 2-(pyrrolidin-2-YL)acetate”, also known as MPA, is an intermediate in the synthesis of various chemicals such as pyrrolidine and other organic compounds. It has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol .

Synthesis Analysis

The synthesis of “®-Methyl 2-(pyrrolidin-2-YL)acetate” involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Stereoselectivity at positions 2 and 5 depends on the shape of the ylides, whereas stereochemistry in positions 3 and 4 correlates with the relative orientation of the substituents of the dipolarophile, leading to 3,4-cis- or 3,4-trans-substituted pyrrolidines .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

“®-Methyl 2-(pyrrolidin-2-YL)acetate” has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . It is highly soluble with a solubility of 1360.0 mg/ml .科学研究应用

催化和有机合成

“(R)-甲基 2-(吡咯烷-2-基)乙酸酯”及其衍生物在催化和有机合成中至关重要。例如,它参与钯催化的烯丙基取代反应,其中具有特定取代基的配体会显着影响产物的对映选择性 (Stranne 和 Moberg,2001)。此外,该化合物在水氧化反应中起着至关重要的作用,它构成催化剂系统的一部分,该系统促进单核和双核系统中的氧释放,展示了其在可再生能源研究中的重要性 (Zong 和 Thummel,2005)。

药用应用

“(R)-甲基 2-(吡咯烷-2-基)乙酸酯”的衍生物已因其药用应用而受到研究。例如,该化合物的类似物已被研究其作为 κ-阿片受体拮抗剂的作用,显示出治疗抑郁症和成瘾障碍的潜力 (Grimwood 等人,2011)。类似地,它通过对烟碱乙酰胆碱受体的作用增强认知功能的作用突出了其在治疗认知障碍方面的潜力 (Lin 等人,1997)。

化学分析和质量控制

“(R)-甲基 2-(吡咯烷-2-基)乙酸酯”在分析化学中也至关重要,特别是在药物的质量控制中。一种同时测定吡拉西坦及其杂质(包括 “(R)-甲基 2-(吡咯烷-2-基)乙酸酯”)的方法展示了其在确保药物纯度和安全性方面的意义 (Arayne 等人,2010)。

新型化学合成

此外,该化合物是新型化学合成(例如,偶氮甲叉叶立德的分子间形成及其随后的分子内 1,3-偶极环加成以产生六氢色烯并[4,3-b]吡咯衍生物)的核心。这说明了它在创建具有潜在药用化学应用的复杂有机分子方面的多功能性 (Khlebnikov 等人,2005)。

安全和危害

The safety data sheet for “®-Methyl 2-(pyrrolidin-2-YL)acetate” indicates that it should be handled under an inert atmosphere and stored at 2-8°C . It has a hazard statement of H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

未来方向

作用机制

Target of Action

The primary target of ®-Methyl 2-(pyrrolidin-2-YL)acetate is the Fibroblast Activation Protein (FAP) . FAP is a membrane-tethered serine protease that is overexpressed in the reactive stromal fibroblasts of more than 90% of human carcinomas . This makes it a promising target for developing radiopharmaceuticals for the imaging and therapy of carcinomas .

Mode of Action

®-Methyl 2-(pyrrolidin-2-YL)acetate interacts with its target, FAP, by binding to it. The binding affinities (IC50) of the compound were found to be in the nanomolar range, indicating a strong interaction . .

Biochemical Pathways

The compound affects the biochemical pathways involving FAP. FAP is known to play a crucial role in the remodeling of the extracellular matrix in tumor stroma, which is a key process in cancer progression . .

Pharmacokinetics

The compound’s pharmacokinetics, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability. Preclinical studies have shown that the compound is excreted renally, as indicated by high accumulation in the bladder . .

Result of Action

The molecular and cellular effects of ®-Methyl 2-(pyrrolidin-2-YL)acetate’s action primarily involve its interaction with FAP. The compound’s binding to FAP can potentially inhibit the protein’s activity, thereby affecting the remodeling of the extracellular matrix in tumor stroma . This could potentially slow down or halt the progression of carcinomas.

属性

IUPAC Name |

methyl 2-[(2R)-pyrrolidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)5-6-3-2-4-8-6/h6,8H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQOWGPBRKRAOW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Methyl 2-(pyrrolidin-2-YL)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。